molecular formula C14H6BrClFNO3 B8300047 5-Bromo-6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine-3-carboxylic acid

5-Bromo-6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B8300047
M. Wt: 370.56 g/mol
InChI Key: BPSHBWUTQDWMCY-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H6BrClFNO3 and its molecular weight is 370.56 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H6BrClFNO3

Molecular Weight

370.56 g/mol

IUPAC Name

5-bromo-6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H6BrClFNO3/c15-9-5-8-10(14(19)20)11(21-13(8)18-12(9)16)6-1-3-7(17)4-2-6/h1-5H,(H,19,20)

InChI Key

BPSHBWUTQDWMCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=CC(=C(N=C3O2)Cl)Br)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 4:1 inseparable mixture of methyl 5-bromo-6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine-3-carboxylate (2.38 g, 6.19 mmol) and 5-bromo-6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine (0.265 g, 0.812 mmol) was taken up in a 1:1:1 mixture of MeOH (50 mL), THF (50 mL), 1M NaOH (50 mL). The entire mixture was heated in an oil bath to an internal temp of 65° C. This mixture was allowed to stir at this temp for 1 h. The solution was then concentrated to an aqueous mixture. This mixture was diluted with EtOAc and 1 M HCl (50 mL). The layers were separated and the aqueous layer was extracted with EtOAc (3×20 mL). The combined organic extracts were washed with water, brine, dried over Na2SO4, filtered and concentrated to give a white solid. This solid was adsorbed onto SiO2 and flashed on silica gel eluting with a 0-10% MeOH in DCM solution containing 1% AcOH to give 5-bromo-6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine-3-carboxylic acid (1.85 g, 4.99 mmol, 81% yield). LCMS: m/e 371 (M+H)+ LCMS retention time: 3.30 min. (Column: Phenomenex-Luna 50×2.0 mm 3u. Solvent A=90% Water: 10% Methanol: 0.1% TFA. Solvent B=10% Water: 90% Methanol: 0.1% TFA. Start % B=0. Final % B=100. Gradient Time=4 min. Flow Rate=0.8 mL/min.).
Name
methyl 5-bromo-6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine-3-carboxylate
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
5-bromo-6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine
Quantity
0.265 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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